

Validating the Immunogenicity of Influenza NP (147-155) Variants: A Comparative Guide

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Compound of Interest

Compound Name: Influenza NP (147-155)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity of the wild-type Influenza Nucleoprotein (NP) peptide (147-155) and its variants. The content is supported by experimental data to assist researchers in selecting and validating peptide candidates for influenza vaccine development and immunological studies.

Introduction to Influenza NP (147-155)

The influenza A virus nucleoprotein (NP) is a highly conserved internal protein, making it a key target for universal influenza vaccine strategies. The NP (147-155) peptide, with the sequence TYQRTRALV, is a well-established, immunodominant cytotoxic T-lymphocyte (CTL) epitope in BALB/c mice (H-2K^d-restricted). This epitope is crucial for inducing cell-mediated immunity, which plays a vital role in clearing viral infections. Understanding the immunogenicity of naturally occurring or synthetically modified variants of this peptide is critical for designing effective T-cell-based vaccines.

Comparison of NP (147-155) Variants

The immunogenicity of a peptide is determined by several factors, primarily its ability to bind to Major Histocompatibility Complex (MHC) class I molecules and the subsequent recognition of the peptide-MHC complex by T-cell receptors (TCRs). Below is a comparison of the wild-type NP (147-155) peptide and its variants based on available experimental data.

MHC-I Binding Affinity of Alanine-Substituted Variants

An alanine scan is a common method to determine the contribution of individual amino acid residues to MHC binding. In a study investigating the interaction of NP (147-155) with the H-2K^d molecule, each residue was systematically replaced with alanine, and the binding affinity was measured.

Position	Original Residue	Variant Residue	Relative MHC Binding Affinity	Key Finding
147 (P1)	T (Threonine)	A (Alanine)	High	Not a primary anchor residue.
148 (P2)	Y (Tyrosine)	A (Alanine)	Significantly Decreased (>100-fold)	Critical anchor residue for H-2K ^d binding. [1]
149 (P3)	Q (Glutamine)	A (Alanine)	High	Tolerates substitution.
150 (P4)	R (Arginine)	A (Alanine)	High	Tolerates substitution.
151 (P5)	T (Threonine)	A (Alanine)	High	Tolerates substitution.
152 (P6)	R (Arginine)	A (Alanine)	High	Tolerates substitution.
153 (P7)	A (Alanine)	-	-	Native residue is Alanine.
154 (P8)	L (Leucine)	A (Alanine)	High	Tolerates substitution.
155 (P9)	V (Valine)	A (Alanine)	High	Not a primary anchor residue.

Summary of Findings: The tyrosine at position 2 (P2) is essential for the high-affinity binding of the NP (147-155) peptide to the H-2K^d MHC class I molecule.[\[1\]](#) Substitutions at this position

are likely to abrogate the peptide's immunogenicity. Other positions appear to be more tolerant of substitution with alanine without a significant loss of MHC binding.

T-Cell Cross-Reactivity with Naturally Occurring Variants

While the core NP (147-155) epitope is highly conserved, variations in the flanking regions and within the broader NP protein can occur. A study on the slightly longer NP (145-156) epitope (DATYQRTRALVR) in humans (HLA-A*68:01-restricted) investigated the impact of natural variation at position 146.

Peptide Variant (Position 146)	Frequency in Influenza A Strains	T-Cell Response (IFN- γ production)	Conclusion
Alanine (A)	89.1%	Elicits IFN- γ production	T-cells are cross-reactive among these variants.[2]
Threonine (T)	10.9%	Elicits IFN- γ production	Variation at this position does not appear to facilitate immune escape.[2]
Valine (V)	<0.01%	Elicits IFN- γ production	The core epitope recognition is maintained.[2]

Summary of Findings: T-cells specific for one variant of the NP (145-156) peptide can recognize other naturally occurring variants, indicating a high degree of cross-reactivity.[2] This suggests that the T-cell response is focused on the conserved core of the epitope and that some natural variations may not lead to immune evasion.

Experimental Protocols

To validate the immunogenicity of different **Influenza NP (147-155)** variants, a series of in vitro and in vivo experiments are recommended.

IFN- γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the activation of T-cells in response to a specific peptide.

Objective: To determine the number of NP (147-155) variant-specific T-cells that secrete Interferon-gamma (IFN- γ) upon stimulation.

Methodology:

- **Plate Coating:** Coat a 96-well PVDF membrane plate with an anti-IFN- γ capture antibody overnight at 4°C.
- **Cell Preparation:** Isolate splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from immunized or influenza-infected animals.
- **Blocking:** Wash the plate and block with a blocking solution (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
- **Cell Stimulation:** Add the prepared cells to the wells, followed by the addition of the NP (147-155) variant peptides at a predetermined concentration (e.g., 10 μ g/mL). Include a positive control (e.g., PHA or a known immunogenic peptide) and a negative control (medium alone).
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- **Detection:** Lyse the cells and wash the plate. Add a biotinylated anti-IFN- γ detection antibody and incubate.
- **Enzyme Conjugation:** Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase.
- **Development:** Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction when distinct spots emerge.
- **Analysis:** Air-dry the plate and count the spots using an automated ELISpot reader. The results are expressed as Spot-Forming Units (SFU) per million cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique to identify and phenotype cytokine-producing cells within a heterogeneous population.

Objective: To determine the percentage of CD8+ T-cells that produce IFN- γ in response to stimulation with NP (147-155) variants.

Methodology:

- **Cell Stimulation:** Stimulate isolated splenocytes or PBMCs with the NP (147-155) variant peptides for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows cytokines to accumulate inside the cell.
- **Surface Staining:** Stain the cells with fluorescently-labeled antibodies against cell surface markers, such as CD3 and CD8.
- **Fixation and Permeabilization:** Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
- **Intracellular Staining:** Stain the permeabilized cells with a fluorescently-labeled antibody against IFN- γ .
- **Flow Cytometry Analysis:** Acquire the data on a flow cytometer. Gate on the CD8+ T-cell population and quantify the percentage of cells that are positive for IFN- γ .

In Vivo Cytotoxicity Assay

This assay directly measures the ability of peptide-specific CTLs to kill target cells in a living animal.

Objective: To assess the in vivo cytolytic activity of T-cells induced by immunization with NP (147-155) variants.

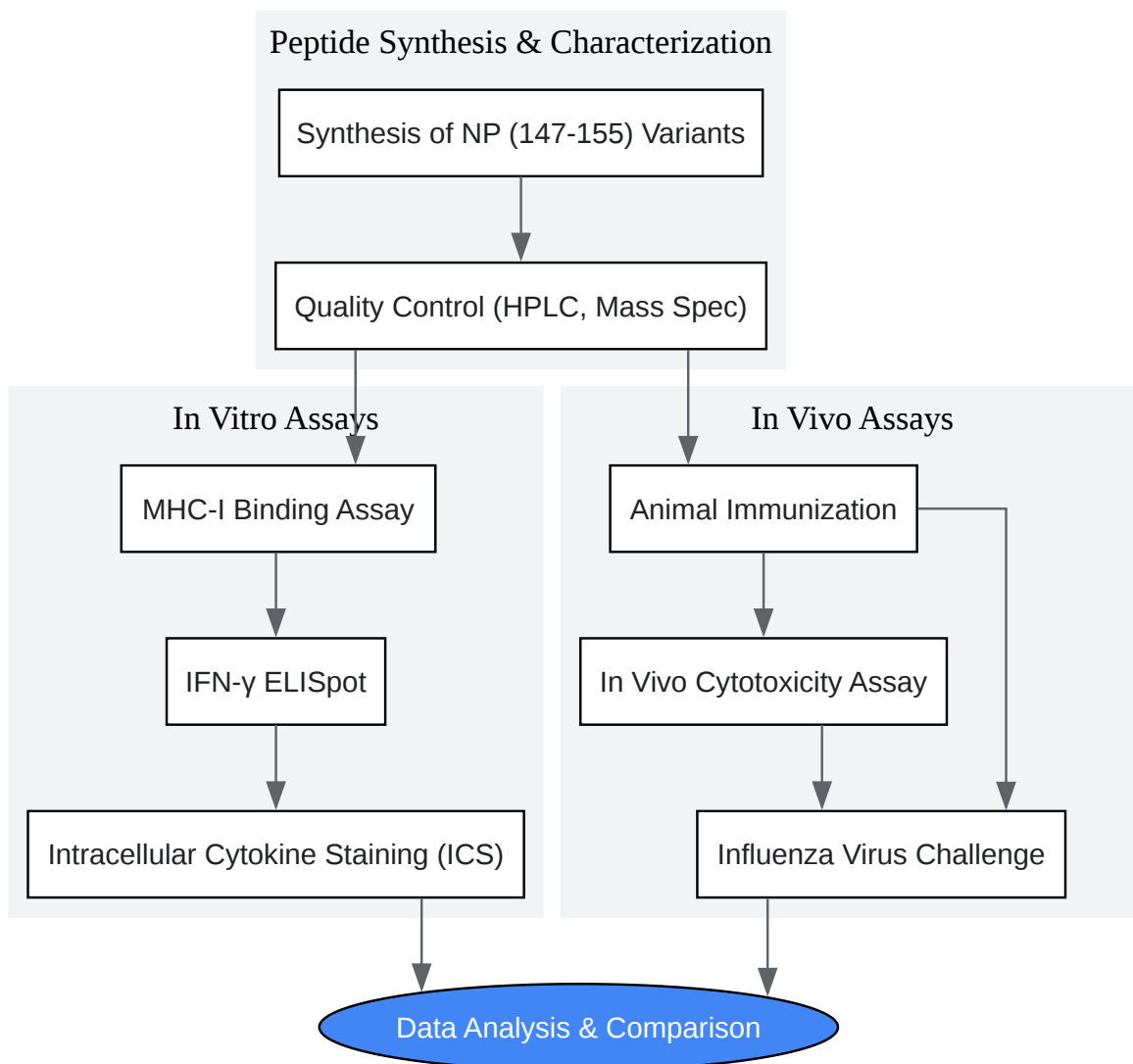
Methodology:

- **Target Cell Preparation:** Isolate splenocytes from naive, syngeneic mice.
- **Peptide Pulsing and Labeling:**

- Divide the splenocytes into two populations.
- Pulse one population with the specific NP (147-155) variant peptide and label them with a high concentration of a fluorescent dye (e.g., CFSE^{high}).
- Leave the other population unpulsed (or pulsed with an irrelevant peptide) and label them with a low concentration of the same dye (CFSE^{low}).
- Adoptive Transfer: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into mice that have been previously immunized with the NP (147-155) variant.
- Analysis: After a set period (e.g., 18-24 hours), harvest the spleens from the recipient mice.
- Flow Cytometry: Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^{high} to CFSE^{low} cells.
- Calculation: The percentage of specific killing is calculated by comparing the ratio of the two populations in immunized mice to the ratio in control (unimmunized) mice.

Visualizations

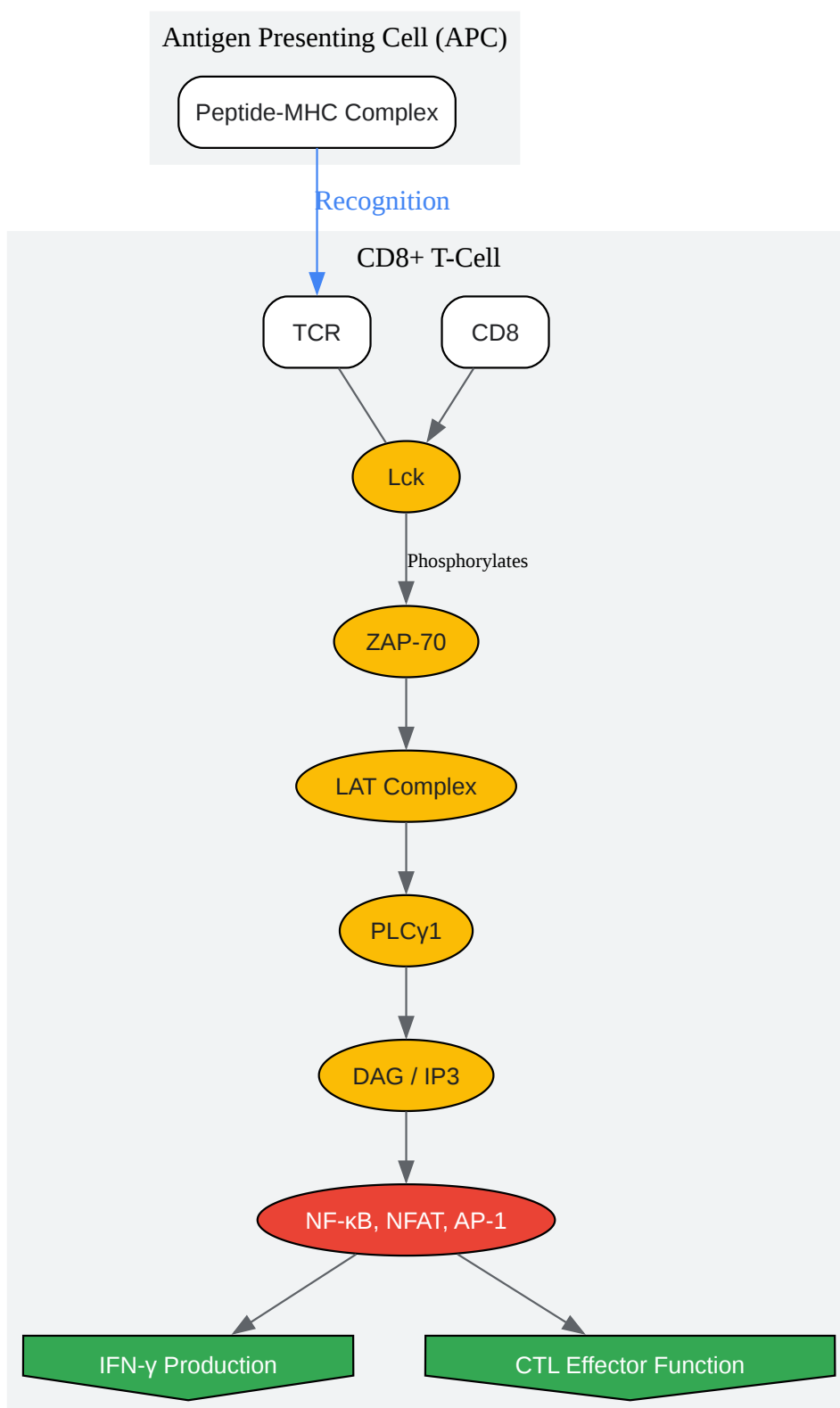
Experimental Workflow for Immunogenicity Validation



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Caption: Workflow for validating the immunogenicity of peptide variants.

T-Cell Receptor Signaling Pathway



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Caption: Simplified T-cell receptor signaling cascade upon peptide-MHC recognition.

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References

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- 2. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
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